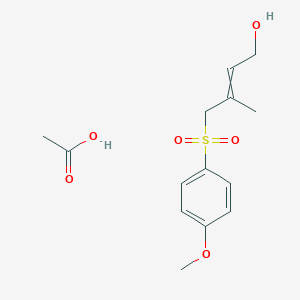
Acetic acid;4-(4-methoxyphenyl)sulfonyl-3-methylbut-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;4-(4-methoxyphenyl)sulfonyl-3-methylbut-2-en-1-ol is a complex organic compound with a unique structure that combines acetic acid, a sulfonyl group, and a methoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4-(4-methoxyphenyl)sulfonyl-3-methylbut-2-en-1-ol typically involves multiple steps. One common method starts with the preparation of 4-methoxyphenylacetic acid, which is then subjected to sulfonylation to introduce the sulfonyl group. The final step involves the addition of the acetic acid moiety under specific reaction conditions, such as controlled temperature and pH .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment .
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;4-(4-methoxyphenyl)sulfonyl-3-methylbut-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or introduce hydrogen atoms.
Substitution: This reaction can be used to replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction might yield a more saturated compound .
Aplicaciones Científicas De Investigación
Acetic acid;4-(4-methoxyphenyl)sulfonyl-3-methylbut-2-en-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which acetic acid;4-(4-methoxyphenyl)sulfonyl-3-methylbut-2-en-1-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The exact mechanism can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to acetic acid;4-(4-methoxyphenyl)sulfonyl-3-methylbut-2-en-1-ol include:
4-methoxyphenylacetic acid: A simpler compound with similar functional groups.
2-((4-Methoxyphenyl)sulfonyl)acetic acid: Another compound with a sulfonyl group and methoxyphenyl group.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it suitable for various applications in research and industry .
Propiedades
Número CAS |
59830-33-0 |
|---|---|
Fórmula molecular |
C14H20O6S |
Peso molecular |
316.37 g/mol |
Nombre IUPAC |
acetic acid;4-(4-methoxyphenyl)sulfonyl-3-methylbut-2-en-1-ol |
InChI |
InChI=1S/C12H16O4S.C2H4O2/c1-10(7-8-13)9-17(14,15)12-5-3-11(16-2)4-6-12;1-2(3)4/h3-7,13H,8-9H2,1-2H3;1H3,(H,3,4) |
Clave InChI |
JYWSKERVYQUNLS-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCO)CS(=O)(=O)C1=CC=C(C=C1)OC.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


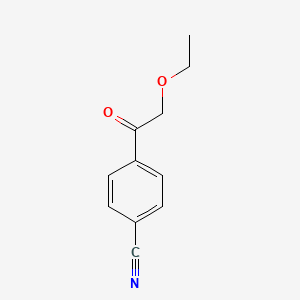
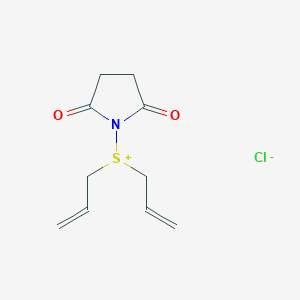
![4-[5-(4-Chlorophenyl)-4-phenylpyrazolidin-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14607354.png)
![4-(2-Piperazin-1-ylpyrido[2,3-d]pyrimidin-4-yl)thiomorpholine;sulfuric acid](/img/structure/B14607358.png)
![4-[Di(prop-2-en-1-yl)amino]-3,5-dimethylphenyl ethylcarbamate](/img/structure/B14607359.png)
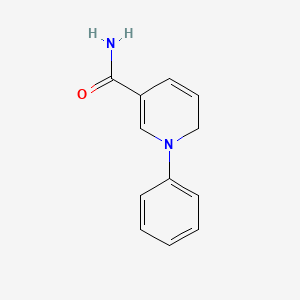
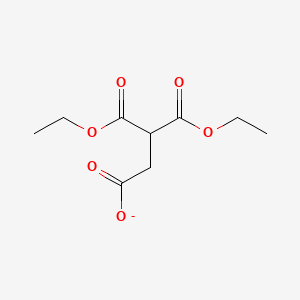

![7-Azabicyclo[4.1.0]hepta-2,4-diene](/img/structure/B14607375.png)
![1,3,5-Trichloro-2-[3-(2-fluoroethoxy)-4-nitrophenoxy]benzene](/img/structure/B14607388.png)
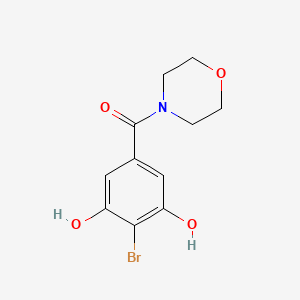
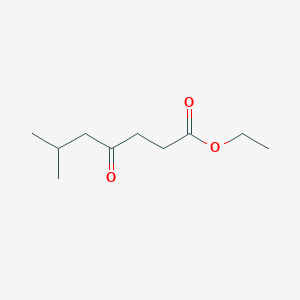
![2-[1-(4-Chlorophenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14607417.png)

